molecular formula C6H4N3NaO3S B2560541 Sodium4-azidobenzene-1-sulfonate CAS No. 115029-02-2

Sodium4-azidobenzene-1-sulfonate

Cat. No.: B2560541
CAS No.: 115029-02-2
M. Wt: 221.17
InChI Key: ZAKGTILTESLPBD-UHFFFAOYSA-M
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Description

Sodium 4-azidobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of an azide group (-N₃) attached to a benzene ring, which is further substituted with a sulfonate group (-SO₃Na)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-azidobenzene-1-sulfonate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by azidation. The process begins with the reaction of 4-aminobenzenesulfonic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then treated with sodium azide to yield sodium 4-azidobenzene-1-sulfonate .

Industrial Production Methods

In an industrial setting, the production of sodium 4-azidobenzene-1-sulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-azidobenzene-1-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Triazoles: Formed from the cycloaddition reaction with alkynes.

    Aminobenzenesulfonates: Formed from the reduction of the azide group.

    Sulfonic Acids: Formed from the oxidation of the sulfonate group.

Scientific Research Applications

Sodium 4-azidobenzene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-azidobenzene-1-sulfonate primarily involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form stable triazole rings through 1,3-dipolar cycloaddition with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material synthesis .

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of an azide group.

    Sodium 4-nitrobenzene-1-sulfonate: Contains a nitro group instead of an azide group.

    Sodium 4-hydroxybenzene-1-sulfonate: Features a hydroxyl group in place of the azide group.

Uniqueness

Sodium 4-azidobenzene-1-sulfonate is unique due to the presence of the azide group, which imparts distinct reactivity compared to other similar compounds. The azide group allows for the formation of triazoles through cycloaddition reactions, a feature not shared by its analogs with different substituents .

Properties

IUPAC Name

sodium;4-azidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3S.Na/c7-9-8-5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKGTILTESLPBD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N3NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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